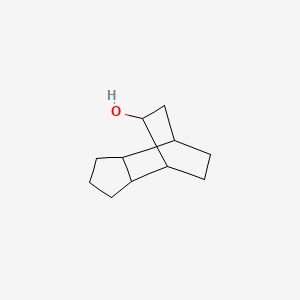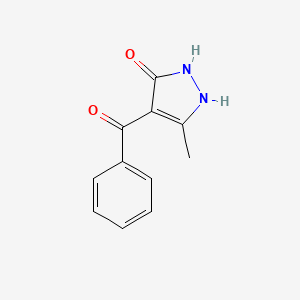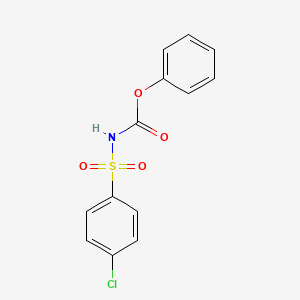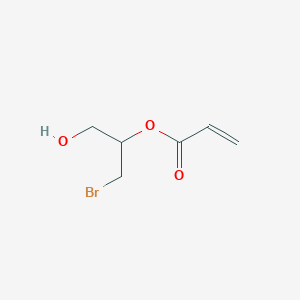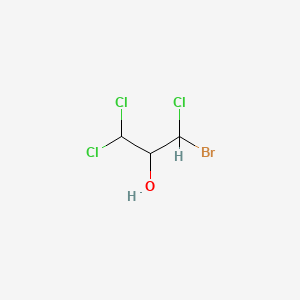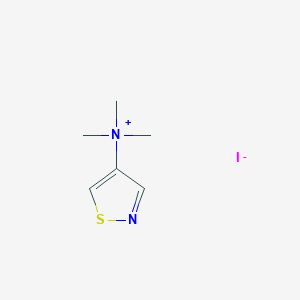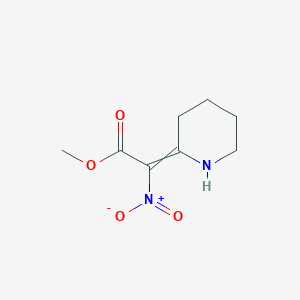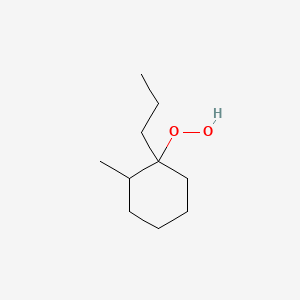
2-Methyl-1-propylcyclohexane-1-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propylcyclohexane-1-peroxol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a peroxol group attached to a cyclohexane ring, which is further substituted with methyl and propyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylcyclohexane-1-peroxol typically involves the following steps:
Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Substitution Reactions:
Peroxol Group Addition: The peroxol group can be introduced via oxidation reactions using hydrogen peroxide or other peroxides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Catalytic Hydrogenation: To form the cyclohexane ring.
Alkylation: Using alkyl halides and catalysts to introduce methyl and propyl groups.
Oxidation: Using hydrogen peroxide or other oxidizing agents to introduce the peroxol group.
化学反応の分析
Types of Reactions
2-Methyl-1-propylcyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form different products.
Reduction: The compound can be reduced to remove the peroxol group.
Substitution: The methyl and propyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, catalysts like aluminum chloride.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane compounds.
科学的研究の応用
2-Methyl-1-propylcyclohexane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Methyl-1-propylcyclohexane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and metabolic processes.
類似化合物との比較
Similar Compounds
Cyclohexane: A simple cycloalkane without any substituents.
Methylcyclohexane: A cyclohexane ring with a single methyl group.
Propylcyclohexane: A cyclohexane ring with a single propyl group.
Cyclohexane-1-peroxol: A cyclohexane ring with a peroxol group.
Uniqueness
2-Methyl-1-propylcyclohexane-1-peroxol is unique due to the presence of both methyl and propyl groups along with the peroxol group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63729-36-2 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
1-hydroperoxy-2-methyl-1-propylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-3-7-10(12-11)8-5-4-6-9(10)2/h9,11H,3-8H2,1-2H3 |
InChIキー |
ZRHCMJIDSRQFQF-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCCCC1C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


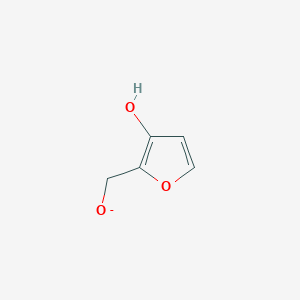
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)
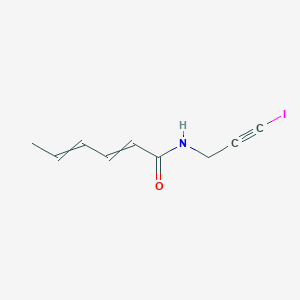
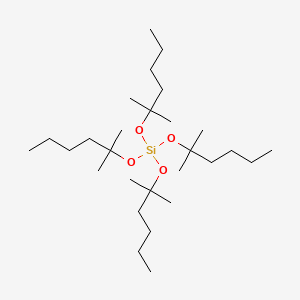
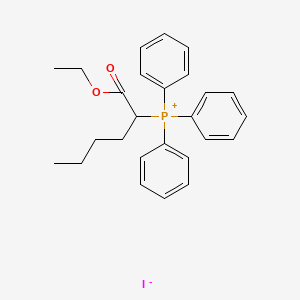
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
